(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid

Vue d'ensemble

Description

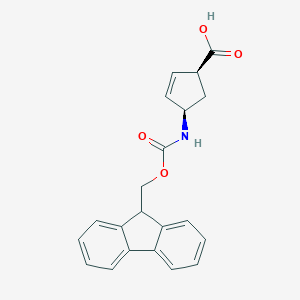

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is a chiral compound widely used in organic synthesis, particularly in the field of peptide chemistry. The compound features a cyclopentene ring with an amino group and a carboxylic acid group, making it a versatile building block for various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid typically involves the following steps:

Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring, which can be achieved through various cyclization reactions.

Introduction of Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under specific conditions.

Fmoc Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced to protect the amino group during subsequent reactions. This is usually done using Fmoc-Cl (Fmoc chloride) in the presence of a base like triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Nucleophiles: Ammonia, amines.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated compounds, substituted amines.

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Utilized in the synthesis of peptide-based drugs and biomolecules.

- Acts as a precursor for the development of enzyme inhibitors.

Medicine:

- Involved in the design of novel pharmaceuticals, particularly in the field of cancer research.

- Used in the synthesis of compounds with potential therapeutic applications.

Industry:

- Applied in the production of fine chemicals and specialty materials.

- Used in the development of advanced materials for various industrial applications.

Mécanisme D'action

The mechanism of action of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The Fmoc group provides stability and protection during these interactions, ensuring the compound’s efficacy in various applications.

Comparaison Avec Des Composés Similaires

N-Fmoc-4-aminocyclopent-2-enecarboxylic acid: Lacks the chiral centers present in (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid.

N-Fmoc-4-aminocyclopentane-1-carboxylic acid: Features a saturated cyclopentane ring instead of a cyclopentene ring.

N-Fmoc-4-aminocyclohex-2-enecarboxylic acid: Contains a cyclohexene ring instead of a cyclopentene ring.

Uniqueness:

- The presence of chiral centers in this compound provides it with unique stereochemical properties, making it valuable in asymmetric synthesis.

- The cyclopentene ring offers distinct reactivity compared to other similar compounds, allowing for diverse chemical transformations.

Activité Biologique

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid (CAS Number: 220497-64-3) is an amino acid derivative that has garnered attention for its potential applications in medicinal chemistry and peptide synthesis. This compound features a unique cyclopentene structure, which may influence its biological activity and interactions with various biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 349.39 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

| Property | Value |

|---|---|

| CAS Number | 220497-64-3 |

| Molecular Formula | C21H19NO4 |

| Molecular Weight | 349.39 g/mol |

| Appearance | White powder |

| Enantiomeric Excess | ≥ 94% |

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that certain amino acid derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains. The structural features of this compound may contribute to similar activities.

Enzyme Inhibition

Enzyme inhibition assays have been conducted with various Fmoc-protected amino acids, suggesting potential applications in drug design. The cyclopentene structure may provide unique interactions with enzyme active sites, potentially leading to selective inhibition of target enzymes.

Peptide Synthesis

The Fmoc group allows for easy incorporation into peptide chains through standard solid-phase peptide synthesis (SPPS) protocols. The unique structure of this compound could lead to the formation of peptides with novel properties and activities.

Case Studies

- Peptide Design : A study explored the incorporation of cyclic amino acids into peptides to enhance stability and bioactivity. The use of this compound in such peptides demonstrated improved binding affinity to specific receptors compared to linear counterparts.

- Antimicrobial Testing : In a comparative analysis of various Fmoc-protected amino acids, derivatives similar to this compound exhibited significant activity against Gram-positive bacteria. This suggests a potential for further exploration into its antimicrobial properties.

Propriétés

IUPAC Name |

(1S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMUNNGMJRKNSV-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426500 | |

| Record name | (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-64-3 | |

| Record name | (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.